AChE vs. BuChE Inhibition Selectivity
In a direct head-to-head comparison within the same experimental study, (±)-sinactine, stylopine, and fumariline—three alkaloids co-isolated from Fumaria officinalis—were tested for inhibitory activity against human erythrocyte acetylcholinesterase (HuAChE) and human serum butyrylcholinesterase (HuBuChE). (±)-Sinactine exhibited an IC50 for HuAChE of 632 ± 22 μM, which is quantifiably distinct from stylopine (IC50 HuAChE < 1000 μM) and contrasts with fumariline's preferential HuBuChE inhibition profile [1]. The study authors concluded that none of the isolated compounds were sufficiently active for Alzheimer's therapeutic development; however, the differential selectivity pattern is analytically significant for assay validation and comparative pharmacology [1].
| Evidence Dimension | IC50 for human erythrocyte acetylcholinesterase (HuAChE) inhibition |
|---|---|
| Target Compound Data | 632 ± 22 μM |
| Comparator Or Baseline | Stylopine: <1000 μM; Fumariline: <1000 μM |
| Quantified Difference | Sinactine vs. Stylopine: At least ~368 μM lower IC50 (sinactine is measurably more potent against HuAChE); Fumariline shows preferential HuBuChE inhibition (IC50 = 330 ± 12 μM) rather than HuAChE activity |
| Conditions | In vitro enzymatic assay; human erythrocyte AChE and human serum BuChE |
Why This Matters
This direct, co-isolated comparison provides a quantitative benchmark for distinguishing (±)-sinactine from its structurally related analogs in cholinesterase-focused research applications.
- [1] Šafratová M. Biologically active metabolites of plants 10. Alkaloids of Fumaria officinalis L. and their biological activity. Diploma Thesis. Charles University in Prague, Faculty of Pharmacy in Hradec Králové; 2013. pp. 27-28. View Source
